1-Pentanol
Overview
Description
1-Pentanol, also known as pentan-1-ol, is an organic compound with the chemical formula CH₃(CH₂)₄OH. It is a primary alcohol, characterized by a hydroxyl group (-OH) attached to the first carbon of a five-carbon chain. This compound is a colorless liquid with a distinctive aroma and is one of the eight isomeric alcohols with the formula C₅H₁₁OH .
Mechanism of Action
Target of Action
1-Pentanol, also known as Pentan-1-ol, is a primary alcohol . It is a colorless liquid with a distinctive aroma . The primary target of this compound is the hydroxyl group (OH), which is the active site of many reactions .
Mode of Action
This compound interacts with its targets through its hydroxyl group. This group can participate in a variety of chemical reactions, leading to changes in the compound and its environment. For example, the ester formed from this compound and butyric acid is pentyl butyrate, which has an apricot-like odor . Similarly, the ester formed from this compound and acetic acid is amyl acetate (also called pentyl acetate), which has a banana-like odor .
Biochemical Pathways
This compound is involved in several biochemical pathways. It can be synthesized from 1-butene by hydroformylation followed by hydrogenation of the resulting pentanal . In the context of biological systems, endogenous threonine and citrate pathways in E. coli can synthesize the important precursor 2-ketocaproate, which could be further converted to milligram-scale this compound and 1-hexanol by the introduced 2-Ketoisovalerate decarboxylase (Kivd) and alcohol dehydrogenase VI (ADH6) .
Pharmacokinetics
It has a density of 0.811 g cm^−3, a melting point of −78 °C, and a boiling point of 137 to 139 °C . Its solubility in water is 22 g L^−1, indicating that it can be distributed in aqueous environments . Its log P value is 1.348, suggesting that it has a moderate lipophilicity .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it is used as a solvent, a biological drying agent, and in the synthesis of some fragrance compounds . It is also a common component of fusel alcohols (fusel oils), the undesirable byproducts of alcoholic fermentation .
Action Environment
The action of this compound can be influenced by environmental factors. For example, its vapor pressure is 200 Pa at 20 °C, indicating that it can evaporate into the air under normal environmental conditions . Its flash point is 49 °C, and its autoignition temperature is 300 °C, suggesting that it can ignite under certain conditions . These properties can affect the compound’s action, efficacy, and stability in different environments.
Biochemical Analysis
Biochemical Properties
1-Pentanol plays a significant role in biochemical reactions due to its hydroxyl group, which is the active site for many reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be esterified with butyric acid to form pentyl butyrate, which has an apricot-like odor. It can also form amyl acetate (pentyl acetate) when reacted with acetic acid, which has a banana-like odor . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, short-chain alcohols like this compound can cause volume increases when partitioning into lipid bilayers, affecting membrane properties and potentially altering cell signaling . Additionally, this compound’s impact on gene expression and cellular metabolism can lead to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can participate in hydrogen bonding due to its hydroxyl group, leading to interactions with other biomolecules. These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. For instance, the hydroxyl group of this compound can form hydrogen bonds with the active sites of enzymes, potentially altering their activity . This can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard conditions, but its effects on cellular function can vary with prolonged exposure. Long-term studies have shown that this compound can cause changes in cellular function, including alterations in membrane properties and enzyme activity . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes. For example, high doses of this compound can cause toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in biomedical research.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of other alcohols and esters. It interacts with enzymes such as alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones . These metabolic pathways are crucial for understanding the compound’s role in biochemical processes and its impact on metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. For instance, the compound’s hydrophobic nature allows it to partition into lipid bilayers, influencing its distribution within cellular membranes . These interactions are important for understanding how this compound is transported and localized within biological systems.
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . Understanding its subcellular localization is essential for elucidating its role in cellular processes.
Preparation Methods
1-Pentanol can be synthesized through several methods:
Hydroformylation of 1-Butene: This process involves the reaction of 1-butene with carbon monoxide and hydrogen in the presence of a catalyst to form pentanal, which is then hydrogenated to produce this compound. [ \text{CH}_3\text{CH}_2\text{CH=CH}_2 + \text{CO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} ] [ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} + \text{H}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} ]
Fractional Distillation of Fusel Oil: This compound can also be obtained by the fractional distillation of fusel oil, a byproduct of alcoholic fermentation.
Bio-Pentanol Production: Research is ongoing to develop cost-effective methods for producing bio-pentanol through fermentation, reducing reliance on fossil fuels.
Chemical Reactions Analysis
1-Pentanol undergoes various chemical reactions, including:
Oxidation: When oxidized, this compound can form pentanal (an aldehyde) or pentanoic acid (a carboxylic acid), depending on the oxidizing agent and conditions. [ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{OH} \xrightarrow[\text{PCC}]{\text{CrO}_3} \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} ] [ \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{CHO} \xrightarrow[\text{KMnO}_4]{\text{H}_2\text{SO}_4} \text{CH}_3\text{CH}_2\text{CH}_2\text{CH}_2\text{COOH} ]
Esterification: This compound reacts with carboxylic acids to form esters, such as pentyl butyrate and amyl acetate, which have pleasant odors.
Substitution: It can undergo substitution reactions with halogenating agents to form alkyl halides.
Scientific Research Applications
1-Pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Medicine: It is used in the synthesis of pharmaceuticals and as a flavoring agent in medicinal formulations.
Comparison with Similar Compounds
1-Pentanol is one of several isomeric alcohols with the formula C₅H₁₁OH. Similar compounds include:
2-Pentanol: A secondary alcohol with the hydroxyl group attached to the second carbon.
3-Pentanol: Another secondary alcohol with the hydroxyl group on the third carbon.
Isopentanol (3-Methyl-1-butanol): A branched-chain alcohol with a different structure but similar properties.
This compound is unique due to its linear structure and primary alcohol classification, which influence its reactivity and applications .
Properties
IUPAC Name |
pentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-2-3-4-5-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQJEAYHLZJPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O, Array | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37411-22-6 (magnesium salt) | |
Record name | n-Pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071410 | |
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DSSTOX Substance ID |
DTXSID6021741 | |
Record name | 1-Pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021741 | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-pentanol appears as a colorless liquid with a mild to moderately strong odor. Less dense than water. Flash point 91 °F. Boiling point 280 °F. Vapors heavier than air. Moderately toxic by ingestion. Vapors may irritate skin and eyes. Used as a solvent and to make other chemicals., Liquid; Water or Solvent Wet Solid, Colorless liquid; [Hawley], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1-Pentanol | |
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Record name | 1-Pentanol | |
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Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
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Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | Amyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
280 °F at 760 mmHg (NTP, 1992), 137.5 °C, 136.00 to 138.00 °C. @ 760.00 mm Hg, 138 °C | |
Record name | N-PENTANOL | |
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Record name | N-PENTYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
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Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
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Record name | 1-PENTANOL | |
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Flash Point |
91 °F (NTP, 1992), 38 °C, 91 °F (33 °C) (CLOSED CUP), 43 °C c.c. | |
Record name | N-PENTANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/2467 | |
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Record name | 1-Pentanol | |
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Record name | N-PENTYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
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Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
10 to 50 mg/mL at 63 °F (NTP, 1992), Miscible with alcohol, ether, Sol in acetone, MISCIBLE WITH MOST ORG SOLVENTS, In water, 22,000 mg/L at 25 °C, 22 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.2 (moderate), miscible with alcohol | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
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Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | 1-PENTANOL | |
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Record name | Amyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.818 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.8146 @ 20 °C/4 °C, /Bulk density/ (wt/gal)= 6.9 lb at 20 °C., Relative density (water = 1): 0.8, 0.810-0.816 | |
Record name | N-PENTANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/2467 | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
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Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | Amyl alcohol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/276/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3 | |
Record name | N-PENTANOL | |
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URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Vapor Pressure |
1 mmHg at 56.5 °F ; 2.8 mmHg at 68 °F (NTP, 1992), 2.2 [mmHg], 2.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6 | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3547 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Colorless liquid | |
CAS No. |
71-41-0, 30899-19-5 | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1-Pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | n-Pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Pentanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Pentanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Pentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.684 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9L931X26Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-110 °F (NTP, 1992), -79 °C, -78.9 °C | |
Record name | N-PENTANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2467 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-PENTYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/111 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1-Pentanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0013036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 1-PENTANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0535 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.